Orientin 2''-O-rhamnoside

Description

Significance of C-Glycosylflavonoids in Natural Product Research

Flavonoids are a widespread class of secondary metabolites in plants. semanticscholar.org Within this large group, C-glycosylflavonoids are of particular interest to researchers for several reasons. Unlike the more common O-glycosylflavonoids, where a sugar moiety is linked to the flavonoid aglycone via an oxygen atom, C-glycosylflavonoids possess a direct carbon-carbon bond between the sugar and the aglycone. This C-C bond is significantly more resistant to chemical and enzymatic hydrolysis, making these compounds more stable.

The unique structural stability and potent antioxidant activities of C-glycosylflavonoids have made them a focal point in natural product research. nih.gov Their limited occurrence in the plant kingdom further enhances their importance as subjects for phytochemical investigation and chemotaxonomic classification. nih.govbiocrick.com The study of these compounds contributes to understanding plant biochemistry and exploring novel bioactive molecules.

Overview of Orientin (B1677486) 2''-O-rhamnoside as a Natural Product for Scientific Inquiry

Orientin 2''-O-rhamnoside has been identified and isolated from a variety of plant species. Scientific investigations have documented its presence in the leaves of Allophyllus edulis, lemongrass (Cymbopogon citratus), and various hawthorn species like Crataegus pentagyna. nih.govnih.govebi.ac.uknih.gov It has also been detected in species of the Passiflora genus and in Tetrastigma hemsleyanum. biocrick.comscielo.br

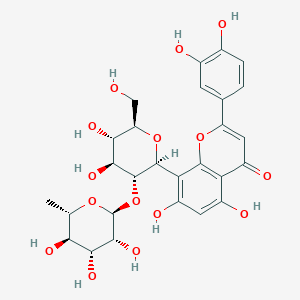

As a diglycosidic flavone (B191248), its structure consists of a luteolin (B72000) aglycone, a C-linked glucose molecule, and an O-linked rhamnose molecule attached to the glucose. nih.gov This specific chemical structure makes it a target for scientific inquiry. Research has explored its potential biological effects, including antihepatotoxic and antioxidant properties. nih.govebi.ac.uk For instance, studies on C-glycosylflavones from Allophyllus edulis, including this compound, have shown noteworthy anti-hepatotoxic activities against certain toxins in laboratory models using rat hepatocytes. nih.gov Similarly, research on compounds from Cymbopogon citratus has investigated its antioxidant potential. nih.govebi.ac.uk

Table 1: Chemical and Molecular Data for this compound

| Property | Value |

|---|---|

| CAS Number | 81398-30-3 targetmol.combiocat.com |

| Molecular Formula | C27H30O15 nih.govbiocat.com |

| Molecular Weight | 594.5 g/mol nih.gov |

| Synonyms | Luteolin 8-C-neohesperidoside, 2''-O-Rhamnosylorientin targetmol.com |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate (B1210297) biocrick.com |

Structure

3D Structure

Properties

IUPAC Name |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-8-19(34)21(36)23(38)27(39-8)42-26-22(37)20(35)16(7-28)41-25(26)18-13(32)5-12(31)17-14(33)6-15(40-24(17)18)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-23,25-32,34-38H,7H2,1H3/t8-,16+,19-,20+,21+,22-,23+,25-,26+,27-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSBSLGTNMNUBC-ZDBFMITKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312108 | |

| Record name | Orientin 2′′-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81398-30-3 | |

| Record name | Orientin 2′′-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81398-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orientin 2′′-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Chemotaxonomic Significance of Orientin 2 O Rhamnoside

Plant Kingdom Sources and Botanical Lineage Investigations

Orientin (B1677486) 2''-O-rhamnoside has been isolated from both monocotyledonous and dicotyledonous plants, indicating a distribution across different botanical lineages. The following sections detail the specific genera and species where this compound has been identified.

Within the monocots, Orientin 2''-O-rhamnoside has been reported in the family Poaceae, which includes economically important plants such as lemongrass, corn, and bamboo.

Cymbopogon citratus, commonly known as lemongrass, is a perennial grass recognized for its distinct lemon fragrance and culinary uses. Phytochemical analyses of its leaves have revealed a complex mixture of flavonoids. Notably, this compound has been accurately identified in the hydroethanolic extract of lemongrass leaves using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). In one study, this compound was identified alongside its isomer, Isoorientin (B1672268) 2''-O-rhamnoside, highlighting the co-occurrence of these related flavonoids within the same plant tissue.

| Plant Species | Family | Compound Identified | Method of Identification |

| Cymbopogon citratus | Poaceae | This compound | HPLC-MS |

Research on the phytochemical composition of Zea mays L., or corn silk, has led to the identification of numerous flavonoids. However, current scientific literature predominantly reports the presence of Isoorientin-2''-O-a-L-rhamnoside rather than this compound. mdpi.comekb.egresearchgate.net While the closely related isomer is well-documented in corn silk, the specific occurrence of this compound has not been definitively established in available research.

The leaves of Phyllostachys edulis, or Moso bamboo, are known to be a rich source of flavonoid compounds, with orientin and isoorientin being among the major constituents. semanticscholar.orgmdpi.com Despite extensive research into the flavonoid profile of Moso bamboo leaves, the specific glycoside this compound has not been explicitly identified in the existing literature. Studies have focused on other derivatives, but the presence of this particular compound remains unconfirmed.

The occurrence of this compound extends to the dicotyledonous plants, with confirmed identification in the Sapindaceae family.

Investigations into the chemical constituents of Allophyllus edulis have confirmed the presence of this compound in its leaves. Specifically, studies on two varieties, Allophyllus edulis var. edulis and Allophyllus edulis var. gracilis, have led to the isolation and identification of this compound. ebi.ac.ukchemfaces.com The research highlights that this compound is one of several C-glycosylflavones found in these plants, co-occurring with its isomer, Isothis compound. ebi.ac.ukchemfaces.com

| Plant Species | Family | Variety | Compound Identified |

| Allophyllus edulis | Sapindaceae | edulis | This compound |

| Allophyllus edulis | Sapindaceae | gracilis | This compound |

Identification in Dicotyledonous Genera

Characterization within Passiflora Species

The genus Passiflora, commonly known as passionflower, encompasses a wide variety of species, many of which are utilized in traditional medicine and are of interest for their rich phytochemical profiles. Among the numerous flavonoids identified in this genus, this compound has been detected in several species, often as a minor component within a complex mixture of C-glycosylflavonoids. The identification of this compound has largely been achieved through modern analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Tentative Identification in Passiflora alata

While the flavonoid profile of Passiflora alata has been a subject of phytochemical research, the direct identification of this compound remains to be definitively confirmed. Studies on the chemical constituents of P. alata have successfully identified the presence of orientin, the aglycone of this compound. ymerdigital.com Additionally, other flavonoid glycosides, such as vitexin-2''-O-rhamnoside, have been quantified in the leaves of this species. However, current scientific literature does not provide a conclusive identification of this compound in Passiflora alata. Further targeted phytochemical analysis would be necessary to confirm its presence or absence in this particular species.

Detection in Passiflora quadrangularis

In a comprehensive phytochemical screening of five Passiflora species, this compound was tentatively identified in the hydroethanolic extract of Passiflora quadrangularis leaves. scielo.brresearchgate.net The characterization was achieved using high-performance liquid chromatography with diode-array detection and electrospray ionization tandem mass spectrometry (HPLC-DAD-ESI-MS/MS). scielo.br The analysis of the mass spectrometry data provided the basis for the tentative identification of this compound. scielo.brresearchgate.net It is noteworthy that in the same study, cyclopassiflosides (saponins) and cyanogenic glycosides were also found in high content in P. quadrangularis. ymerdigital.comscielo.br

Identification in Passiflora bahiensis and Passiflora coccinea

The same study that detected this compound in P. quadrangularis also tentatively identified this compound in the hydroethanolic extracts of Passiflora bahiensis and Passiflora coccinea. scielo.brresearchgate.net The identification in both species was based on HPLC-DAD-ESI-MS/MS analysis. scielo.br In P. bahiensis, this compound was found alongside other flavonoids, including 6,8-di-C-glycosides and a feruloylquinic acid derivative. scielo.br In the extract of P. coccinea, this compound was detected along with procyanidin (B600670) derivatives and other flavone-C-glycosides. ymerdigital.comscielo.br

Occurrence in Passiflora sidifolia and Passiflora bogotensis

Passiflora sidifolia was another species in which this compound was tentatively characterized from a hydroethanolic extract using HPLC-DAD-ESI-MS/MS. scielo.brtandfonline.com This species was noted to have flavone (B191248) C-glycosides as its main constituents. scielo.br

Currently, there is a lack of specific scientific literature detailing the phytochemical analysis of Passiflora bogotensis with respect to the presence of this compound. While studies have been conducted on the flavonoid profiles of other Passiflora species, specific information regarding this compound in P. bogotensis is not available in the reviewed sources.

Characterization within Crataegus (Hawthorn) Species

The Crataegus genus, commonly known as hawthorn, is well-regarded for its medicinal properties, particularly in relation to cardiovascular health. The therapeutic effects of hawthorn are often attributed to its rich and diverse flavonoid content.

Identification in Crataegus pentagyna

This compound has been definitively identified in the leaves of Crataegus pentagyna. scite.aiamanote.com A chemotaxonomic investigation utilized a combination of 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet (UV) analysis to isolate and structurally elucidate this compound. scite.ainih.gov This rigorous analytical approach provides a conclusive identification, moving beyond the tentative characterizations often seen with LC-MS alone. scite.ai

In addition to this compound, this study also identified several other flavonoid glycosides in C. pentagyna, including isoorientin-2''-O-rhamnoside and isovitexin-2''-O-rhamnoside. scite.ai The presence of orientin and isoorientin, along with 8-methoxykaempferol-3-O-glucoside, has been proposed as potential chemotaxonomic markers to differentiate C. pentagyna from other closely related Crataegus species like C. monogyna and C. laevigata. scite.aiunivie.ac.at Another study also reported the isolation of various glycosides of orientin and vitexin (B1683572), including 2”-O-rhamnosyl-orientin, from the leaves and flowers of C. pentagyna. pan.olsztyn.plpan.olsztyn.pl

Detection in Crataegus monogyna and Crataegus orientalis

The flavonoid profile of various Crataegus (Hawthorn) species has been a subject of chemotaxonomic investigation. In a study of pharmaceutically relevant Crataegus species, this compound was identified among a suite of flavonoids in Crataegus monogyna. nih.govresearchgate.net The identification of these compounds was achieved through methods including 1D- and 2D-NMR, mass spectrometry, and UV analyses. nih.govresearchgate.net While this compound was detected in C. monogyna, another key compound, 4'''-acetylvitexin-2''-O-rhamnoside, was found to be predominant and notably absent in Crataegus pentagyna, a related species. nih.govresearchgate.net

Role as a Chemotaxonomic Marker for Species Differentiation

The distinct patterns of flavonoid distribution among Crataegus species lend these compounds significance as chemotaxonomic markers. nih.govresearchgate.net The presence or absence of specific flavonoids, such as this compound and its related compounds, can aid in the differentiation of closely related species. For instance, 4'''-acetylvitexin-2''-O-rhamnoside is considered a relevant chemotaxonomic marker for Crataegus monogyna. nih.govresearchgate.netmdpi.com This compound, along with others like isoorientin, orientin, and 8-methoxykaempferol-3-O-glucoside, helps to distinguish C. monogyna and C. pentagyna from Crataegus laevigata. nih.govresearchgate.net The unique flavonoid fingerprint of each species, which includes compounds like this compound, is crucial for the correct identification and quality control of herbal medicines derived from Hawthorn. researchgate.net

Identification in Tetrastigma hemsleyanum Diels & Gilg

Tetrastigma hemsleyanum, a perennial liana used in Chinese folk medicine, has been found to contain a rich array of flavonoids. researchgate.netnih.gov Analysis of the leaves of T. hemsleyanum using advanced analytical techniques such as rapid resolution liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (RRLC-Q-TOF-MS) has led to the identification of several phenolic compounds. researchgate.netnih.govresearchgate.net Among these, this compound has been explicitly identified. researchgate.netnih.govresearchgate.net Its presence contributes to the complex phytochemical profile of this medicinally important plant. nih.gov

Presence in Ocimum sanctum, Jatropha gossypifolia, and Rhynchosia capitata

Ocimum sanctum (Holy Basil) is known to contain the flavonoid orientin. researchgate.netnih.gov Similarly, orientin has been isolated from Jatropha gossypifolia, a plant used in traditional medicine. researchgate.netnih.govscispace.com In studies on Rhynchosia capitata, orientin was also identified as a component of its bioactive fractions. researchgate.net While the parent compound orientin is well-documented in these species, the specific glycoside, this compound, is not explicitly mentioned in the available research.

Identification in Dianthus caryophyllus L. (Carnation Flowers)

A study on the chemical constituents of carnation flowers (Dianthus caryophyllus L.) led to the isolation and identification of ten different compounds. frontiersin.orgnih.gov Among these was Isothis compound, an isomer of this compound. frontiersin.orgnih.gov This finding indicates the presence of closely related flavonoid glycosides within the Caryophyllaceae family. researchgate.net

Detection in Olea europaea subsp. laperrinei Leaves

Olea europaea subsp. laperrinei, an olive subspecies endemic to the central Sahara, has been analyzed for its phytochemical composition. mdpi.comresearchgate.net Chromatographic analysis of its leaf extracts revealed a diverse profile of phenolic compounds. mdpi.comresearchgate.net Among the identified flavonoids were several flavones, including orientin and vitexin 2-O rhamnoside. mdpi.comresearchgate.net The presence of these related compounds suggests a complex flavonoid biosynthesis pathway in this subspecies.

Association with Garcinia cowa

Garcinia cowa is a plant known to be a rich source of various bioactive phytochemicals, including flavonoids. core.ac.uk Studies on the chemical constituents of G. cowa have led to the isolation of orientin. ekb.eg Furthermore, an analytical method using Ultra-High Performance Liquid Chromatography (UHPLC) has been developed for the quantification of orientin and vitexin in the leaves of Garcinia cowa. tci-thaijo.org While orientin is a known constituent, the presence of its specific derivative, this compound, has not been explicitly reported in the reviewed literature.

Comparative Phytochemical Analysis of this compound Across Plant Sources

The presence of this compound has been documented in a select number of plant families, with notable occurrences in the Rosaceae and Passifloraceae families. Its distribution appears to be specific to certain genera and species, making it a valuable compound for phytochemical and taxonomic studies.

Rosaceae Family:

Within the Rosaceae family, this compound has been identified in the leaves of Crataegus pentagyna, commonly known as the pentagynous hawthorn. pan.olsztyn.plresearchgate.netnih.gov This finding is particularly significant from a chemotaxonomic perspective. Research has demonstrated that the flavonoid profile, including the presence of this compound, can be used to differentiate between various Crataegus species. For instance, this compound, along with isoorientin, orientin, and 8-methoxykaempferol-3-O-glucoside, are considered chemical markers for C. pentagyna. Their absence in Crataegus laevigata provides a clear method for distinguishing between these two species, which can be morphologically similar. researchgate.net While its presence in C. pentagyna is confirmed, quantitative analyses detailing the exact concentration of this compound in this species are not extensively available in the current body of scientific literature.

Passifloraceae Family:

The following interactive data table summarizes the documented occurrence of this compound in the aforementioned plant sources. It is important to note that this table reflects qualitative findings (presence or absence) based on available research, as comprehensive quantitative data for this specific compound is limited.

| Family | Genus | Species | Plant Part | Presence of this compound |

| Rosaceae | Crataegus | pentagyna | Leaves | Present pan.olsztyn.plresearchgate.netnih.gov |

| Passifloraceae | Passiflora | Multiple species | Not specified | Present (tentatively identified) scielo.br |

Chemotaxonomic Significance:

The limited and specific distribution of this compound underscores its chemotaxonomic significance. In the case of the Crataegus genus, its role as a marker compound is well-defined, aiding in the correct identification and quality control of plant material used in phytotherapy. researchgate.net The presence or absence of such specific flavonoids can provide valuable clues to the evolutionary relationships between plant species and can be a more reliable identifier than morphological characteristics alone, which can be influenced by environmental factors.

Further research into the quantitative distribution of this compound across a broader range of plant species would be beneficial. Such studies would not only enhance its utility in chemotaxonomy but also provide a more comprehensive understanding of its biosynthesis and ecological role within the plant kingdom.

Isolation and Purification Methodologies for Orientin 2 O Rhamnoside

Solvent Extraction Techniques Employed for Flavonoid Glycosides

The initial step in isolating flavonoid glycosides like Orientin (B1677486) 2''-O-rhamnoside from plant material is solvent extraction. The choice of solvent is critical and is determined by the polarity of the target compounds. Flavonoid glycosides are generally more polar than their aglycone counterparts, necessitating the use of polar solvents. researchgate.net

Commonly used solvents include alcohols or alcohol-water mixtures, such as methanol (B129727), ethanol, and aqueous solutions thereof. researchgate.netmdpi.com For instance, 70% methanol is often considered an efficient solvent for flavonoid extraction through maceration. mdpi.com The selection of the extraction method depends on factors like the stability of the compound, the required efficiency, and the available resources.

Traditional methods such as maceration, percolation, and Soxhlet extraction are frequently employed. creative-proteomics.comnih.gov Maceration involves soaking the plant material in a solvent for an extended period, while Soxhlet extraction provides a continuous process that can reduce extraction time and solvent usage, though it is not suitable for heat-sensitive compounds. researchgate.netcreative-proteomics.com

Modern, advanced extraction techniques are also utilized to improve efficiency and reduce the consumption of organic solvents. nih.govmdpi.com These "green extraction" techniques include Ultrasound-Assisted Extraction (UAE), which uses ultrasonic waves to enhance solvent penetration, and Microwave-Assisted Extraction (MAE), which employs microwave energy for rapid heating. creative-proteomics.comnih.gov

The table below summarizes various solvent extraction techniques applicable to flavonoid glycosides.

| Extraction Technique | Principle | Common Solvents | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent to allow diffusion of compounds. creative-proteomics.com | Ethanol, Methanol, Water. creative-proteomics.com | Cost-effective, simple equipment. creative-proteomics.com | Low efficiency, time-consuming, large solvent volume. creative-proteomics.com |

| Soxhlet Extraction | Continuous extraction with a cycling solvent, driven by heating and condensation. creative-proteomics.com | Hexane (for defatting), Ethyl Acetate (B1210297), Ethanol. researchgate.net | Reduces extraction time and solvent use compared to maceration. creative-proteomics.com | Not suitable for thermolabile compounds. researchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, enhancing cell wall disruption and solvent penetration. creative-proteomics.comnih.gov | Ethanol-water mixtures. nih.gov | Increased efficiency, reduced extraction time and solvent consumption. creative-proteomics.com | Requires specialized equipment; potential for compound degradation if not optimized. creative-proteomics.com |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant matrix, accelerating extraction. mdpi.comcreative-proteomics.com | Ethanol, Methanol. | Very rapid, reduced solvent use, improved yield. creative-proteomics.com | Requires microwave-transparent solvents and specialized equipment. |

Following the initial extraction, a preliminary purification step is often performed. This can involve partitioning the crude extract between immiscible solvents of differing polarities, such as water and n-butanol, to concentrate the flavonoid glycosides in the more polar fraction. scielo.br

Chromatographic Separation Strategies for Isolation

After obtaining a flavonoid-rich crude extract, chromatographic methods are indispensable for the separation and purification of individual compounds like Orientin 2''-O-rhamnoside. scielo.br

Column chromatography (CC) is a fundamental technique used for the initial fractionation of the crude extract. jst.go.jpresearchgate.net The choice of stationary phase (adsorbent) is crucial for effective separation.

Polyamide Column Chromatography: Polyamide is frequently used for the separation of flavonoids due to its ability to form hydrogen bonds with the phenolic hydroxyl groups of these compounds. This interaction allows for the separation of flavonoids from other classes of compounds like sugars and organic acids. It is often used as an initial step to enrich the flavonoid fraction from the crude extract. rsc.org

Macroporous Resins: Resins such as D101 or AB-8 are synthetic polymers with large surface areas, effective for adsorbing and separating moderately polar compounds like flavonoid glycosides from aqueous extracts. researchgate.netresearchgate.net After loading the extract, impurities can be washed away with water, and the flavonoids are subsequently eluted with an alcohol solution (e.g., ethanol). scielo.br

Sephadex LH-20: This modified dextran (B179266) gel is widely used for size-exclusion and partition chromatography of natural products. unimi.it It is particularly effective for separating flavonoids from each other based on their polarity and aromatic character. Elution is typically carried out with solvents like methanol or ethanol-water mixtures. unimi.it For example, glycosylated luteolin (B72000) derivatives, such as Orientin, have been purified using Sephadex LH-20 with methanol as the eluent. unimi.it

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification of this compound to a high degree of purity (>98%). researchgate.net Both semi-preparative and preparative HPLC are employed for this purpose. researchgate.netresearchgate.netresearchgate.net

The most common mode used is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., C18 or phenyl) is used with a polar mobile phase. science.govacademicjournals.org The mobile phase typically consists of a gradient mixture of water (often acidified with formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. science.govacademicjournals.org Detection is commonly performed using a UV detector, with wavelengths set around 340 nm, which is near the absorption maximum for many flavones. researchgate.netacademicjournals.org

The following table summarizes typical HPLC conditions reported for the analysis and purification of related flavonoid glycosides.

| Compound | Column | Mobile Phase | Detection | Reference |

| Vitexin-2''-O-rhamnoside | Ascentis-phenyl (250 x 4.6 mm, 5 µm) | Gradient: A) Water (pH 3.0), B) Acetonitrile | 340 nm | academicjournals.org |

| Vitexin-2''-O-rhamnoside | Diamonsil C18 (250 x 4.6 mm, 5 µm) | THF/ACN/Methanol/0.05% Phosphoric Acid (18:1:1:80) | 340 nm | science.gov |

| Orientin | Not specified (Semi-preparative) | Not specified | Not specified | researchgate.net |

| 8 Flavonoid Glycosides | Not specified | Gradient: Acetonitrile and Water | MS/MS | nih.gov |

In one study, Orientin was isolated from Thlaspi arvense by first fractionating a crude extract with butanol, followed by chromatography on a D101 macroporous resin, and finally purification by semi-preparative HPLC to yield the compound with a purity greater than 98%. researchgate.net

Advanced Purification Approaches

Beyond conventional column and HPLC techniques, more advanced methods offer efficient separation of complex flavonoid mixtures.

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that eliminates the need for a solid stationary phase, thus avoiding the irreversible adsorption of the sample. rsc.orgresearchgate.net Separation is achieved by partitioning compounds between two immiscible liquid phases based on their differential partition coefficients. HSCCC has been successfully used to isolate and purify various flavonoid glycosides, including Orientin and Vitexin (B1683572), from plant extracts. rsc.orgresearchgate.netscience.gov For example, a two-phase solvent system composed of ethyl acetate-n-butanol-water was used to purify orientin and other glycosides from Trollius ledebouri. researchgate.net The combination of an initial fractionation on polyamide or macroporous resin followed by HSCCC is an effective strategy for obtaining pure flavonoid glycosides. rsc.org

Biosynthetic Pathways and Metabolic Regulation of Orientin 2 O Rhamnoside

Integration within the Flavonoid Biosynthesis Pathway

The biosynthesis of Orientin (B1677486) 2''-O-rhamnoside is not an isolated metabolic event but is deeply embedded within the well-established flavonoid biosynthesis pathway. This pathway is a major branch of the broader phenylpropanoid pathway and is responsible for producing a wide array of secondary metabolites that play crucial roles in plant development, defense, and pigmentation. The carbon skeleton of Orientin 2''-O-rhamnoside is derived from precursors generated through this central metabolic route.

Role of the Phenylpropanoid Pathway

The journey to synthesizing this compound begins with the phenylpropanoid pathway, a fundamental metabolic route in higher plants that converts the amino acid L-phenylalanine into a variety of phenolic compounds. nih.govnih.gov The initial steps involve the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. nih.govmdpi.com This is followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid, which is then activated by 4-coumaroyl-CoA ligase (4CL) to form p-coumaroyl-CoA. nih.govmdpi.com This activated molecule serves as a key entry point into the flavonoid biosynthesis pathway. researchgate.net

Involvement of Flavanone (B1672756) and Flavonol Biosynthesis Pathways

The activated p-coumaroyl-CoA molecule enters the flavonoid-specific pathway, where it is condensed with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. nih.govmaxapress.com This chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin, a central precursor for various flavonoid classes. nih.govmdpi.com

To arrive at the luteolin (B72000) backbone of orientin, naringenin undergoes further modifications. The enzyme flavonoid 3'-hydroxylase (F3'H) introduces a hydroxyl group onto the B-ring of naringenin to produce eriodictyol (B191197). nih.govmdpi.com Subsequently, flavone (B191248) synthase (FNS) creates a double bond in the C-ring of eriodictyol to yield luteolin, the aglycone of orientin. nih.govmdpi.com

The formation of orientin itself is a critical C-glycosylation event. Unlike O-glycosylation, where a sugar moiety is attached via an oxygen atom, C-glycosylation involves the formation of a more stable carbon-carbon bond between the sugar and the flavonoid skeleton. Specifically, a glucose molecule is attached to the C-8 position of luteolin. This reaction is catalyzed by a specific type of UDP-glycosyltransferase (UGT) , a C-glucosyltransferase. A notable example is the C-glucosyltransferase (TcCGT1) identified from Trollius chinensis, which has been shown to catalyze the conversion of luteolin to orientin. The final step in the biosynthesis of this compound is the attachment of a rhamnose sugar to the 2''-hydroxyl group of the glucose moiety of orientin. This O-glycosylation step is also catalyzed by a specific UDP-glycosyltransferase, likely a rhamnosyltransferase, though the precise enzyme for this final step has yet to be fully characterized.

Enzymatic Control and Gene Expression in Biosynthesis

The biosynthesis of this compound is a tightly regulated process, with each step being catalyzed by specific enzymes. The expression of the genes encoding these enzymes is under intricate transcriptional control, which ultimately dictates the accumulation of the final product.

Key Enzymes: Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonol Synthase (FLS), Dihydroflavonol Reductase (DFR), Anthocyanidin Synthase (ANS)

Several key enzymes are pivotal in the upstream pathway leading to the precursors of this compound. Chalcone synthase (CHS) is the first committed enzyme in the flavonoid pathway and is often a key regulatory point. researchgate.netChalcone isomerase (CHI) directs the pathway towards flavanones. nih.govFlavanone 3-hydroxylase (F3H) is crucial for the synthesis of dihydroflavonols, which are precursors to flavonols and anthocyanidins. While Flavonol Synthase (FLS) , Dihydroflavonol Reductase (DFR) , and Anthocyanidin Synthase (ANS) are more directly involved in the biosynthesis of flavonols and anthocyanins, their activity can influence the pool of precursors available for luteolin and subsequent orientin synthesis by competing for common substrates. nih.gov The relative activities of these enzymes can therefore indirectly affect the flux towards this compound production.

| Enzyme | Abbreviation | Function in the Biosynthetic Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates naringenin to eriodictyol. |

| Flavone synthase | FNS | Converts eriodictyol to luteolin. |

| C-glucosyltransferase | CGT | Catalyzes the C-glycosylation of luteolin to form orientin. |

| UDP-rhamnosyltransferase | - | Catalyzes the 2''-O-rhamnosylation of orientin. |

Transcriptional and Metabolomic Analyses of Flavonoid Synthesis

The expression of flavonoid biosynthesis genes is primarily regulated at the transcriptional level by complexes of transcription factors, most notably from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These transcription factors can act as activators or repressors, binding to specific cis-regulatory elements in the promoters of the structural genes (e.g., CHS, CHI, F3H) to modulate their expression in response to developmental and environmental cues. nih.gov

Metabolomic studies, often coupled with transcriptomic analyses, have been instrumental in elucidating the intricate regulation of flavonoid pathways. For instance, metabolomic profiling of different plant tissues or plants grown under varying conditions can reveal correlations between the accumulation of specific flavonoids, like this compound, and the expression levels of candidate biosynthetic genes and transcription factors. nih.gov Such integrated "omics" approaches have been applied to various plants, including oil palm, to identify differentially expressed genes and metabolites in the flavonoid and flavonol biosynthesis pathways, providing insights into the regulatory networks that govern the production of these compounds. nih.gov

Exogenous Factors Modulating Biosynthesis

The biosynthesis of flavonoids, including this compound, is highly responsive to external environmental stimuli. These factors can significantly influence the expression of biosynthetic genes and, consequently, the accumulation of the final products.

Light is one of the most critical environmental factors. It is a well-established inducer of flavonoid biosynthesis, with both light quality (wavelength) and quantity (intensity) playing a role. UV radiation, in particular, is a potent elicitor of flavonoid production, as these compounds can act as sunscreens to protect the plant from UV damage.

Temperature also exerts a significant influence. In some plant species, lower temperatures have been shown to enhance the accumulation of certain flavonoids. nih.gov For example, a study on Tetrastigma hemsleyanum found that a temperature range of 17.5–24.1°C, along with specific precipitation, humidity, and sunshine duration, favored the accumulation of total flavonoids, including orientin. nih.gov Conversely, high temperatures (30 to 40°C) can inhibit flavonoid biosynthesis by suppressing gene expression and enzyme activity. nih.gov

Nutrient availability is another key factor. For instance, inoculation of Passiflora alata seedlings with arbuscular mycorrhizal fungi and cultivation in vermicompost led to an increased production of total flavonoids, including orientin and vitexin-2-O-rhamnoside. researchgate.net This suggests that enhanced nutrient uptake and symbiotic relationships can positively impact the biosynthesis of these compounds.

| Exogenous Factor | Effect on Flavonoid Biosynthesis |

| Light (especially UV) | Generally induces biosynthesis. |

| Temperature | Effects are species-dependent; lower temperatures can enhance accumulation in some plants, while high temperatures can be inhibitory. |

| Nutrient Availability | Enhanced nutrient supply, often mediated by symbiotic relationships, can increase flavonoid production. |

Influence of Arbuscular Mycorrhizal Fungi (AMF) on Secondary Metabolite Synthesis

Arbuscular mycorrhizal fungi (AMF) are known to form symbiotic relationships with the roots of most terrestrial plants, which can significantly impact the plant's metabolic processes, including the synthesis of secondary metabolites like flavonoids. semanticscholar.org These fungi can enhance nutrient uptake and modulate the expression of genes involved in various biosynthetic pathways. semanticscholar.org

Research on Passiflora alata (passion fruit) has demonstrated the direct influence of AMF on the production of specific flavonoids. researchgate.net Seedlings inoculated with the AMF species Gigaspora albida showed a marked increase in the foliar concentration of orientin. researchgate.net This symbiotic relationship appears to stimulate the plant's defense mechanisms and secondary metabolite production, leading to higher accumulation of compounds such as this compound. researchgate.net Flavones, in general, can act as signaling molecules and regulators in the interaction between plants and AMF during pre-colonization and cellular stages. semanticscholar.org The efficiency of AMF in stimulating the production of these biomolecules can, however, vary depending on soil fertility conditions. researchgate.net

Effects of Vermicompost Manuring on Flavonoid Production

Vermicompost, an organic fertilizer produced through the interaction of earthworms and microorganisms, serves as a source of readily available nutrients for plants and can influence the production of secondary metabolites. nih.govagrijournals.ir The application of vermicompost has been shown to enhance the content of total phenols and flavonoids in various medicinal plants. agrijournals.ir For instance, in Mentha spicata L., vermicompost application at a rate of 10 tons per hectare significantly increased the concentration of these compounds. agrijournals.ir

In the context of this compound synthesis, the combined application of vermicompost and AMF inoculation has shown a synergistic effect. researchgate.net Studies on Passiflora alata seedlings revealed that mycorrhized plants grown in soil amended with vermicompost synthesized significantly more flavonoids. researchgate.net The highest increase in foliar orientin concentration—a remarkable 139.34%—was observed in seedlings inoculated with Gigaspora albida and cultivated in soil containing 0.2 kg of vermicompost per kg of soil. researchgate.net This suggests that while AMF provides the primary stimulus for increased flavonoid synthesis, the nutrient-rich environment created by vermicompost supports the enhanced metabolic activity required for this production. researchgate.net However, the effect of vermicompost can be plant-specific, as some studies on Clinacanthus nutans found it had little effect on the initial expression of flavonoids but improved the stability of the compounds in extracts. nih.govnih.gov

| Treatment Group | Vermicompost (VC) Level (kg VC/kg soil) | AMF Inoculation (Gigaspora albida) | Increase in Foliar Orientin Concentration (%) | Source |

|---|---|---|---|---|

| Mycorrhized | 0.15 | Yes | Data not specified, but noted as higher synthesis | researchgate.net |

| Mycorrhized | 0.20 | Yes | 139.34% | researchgate.net |

Responses to Environmental Stressors (e.g., Cold Stress)

Environmental stressors are significant factors that regulate the biosynthesis and accumulation of flavonoids in plants. mdpi.com Flavonoids often play a protective role, helping plants to cope with various abiotic stresses, including cold. researchgate.net Cold stress is a major environmental factor that can limit plant growth and productivity, and in response, many plants upregulate the production of protective compounds. researchgate.net

| Factor | Organism/Plant | Observed Effect | Specific Compound(s) Mentioned | Source |

|---|---|---|---|---|

| Arbuscular Mycorrhizal Fungi (AMF) | Passiflora alata | Increased foliar concentration | Orientin, Vitexin-2-O-rhamnoside | researchgate.net |

| Vermicompost Manuring (with AMF) | Passiflora alata | Synergistic increase in foliar concentration (up to 139.34%) | Orientin | researchgate.net |

| Cold Stress | Tetrastigma hemsleyanum | Increased expression of biosynthesis genes and flavonol content | Orientin-2''-O-rhamnoside (as a constituent) | nih.gov |

Structural Elucidation and Characterization Techniques for Orientin 2 O Rhamnoside

Spectroscopic Methods for Structure Determination

Spectroscopy is a cornerstone in the characterization of flavonoids, providing critical insights into their structure. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy are routinely employed to piece together the molecular puzzle of compounds like Orientin (B1677486) 2''-O-rhamnoside.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex glycosides. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the carbon skeleton and the precise location of protons within the molecule, as well as their connectivity.

While the structural elucidation of Orientin 2''-O-rhamnoside (also known as 2''-O-rhamnosyl-orientin) has been confirmed through 1D- and 2D-NMR analyses in various phytochemical studies, the specific, detailed assignments of ¹H and ¹³C chemical shifts and coupling constants are not consistently reported in publicly available literature. researchgate.netnih.gov These studies confirm the structure as a luteolin (B72000) aglycone C-glycosidically linked to a glucose moiety at the 8-position, which is in turn O-glycosidically linked to a rhamnose unit at the 2''-position of the glucose. However, without access to the primary spectral data, a detailed data table cannot be presented.

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information regarding the flavonoid's core structure and substitution patterns based on the absorption of light by its chromophores. Flavones such as this compound typically exhibit two characteristic major absorption bands. researchgate.net

Band I , appearing in the 330-350 nm range, corresponds to the electron transitions in the B-ring cinnamoyl system.

Band II , observed in the 260-272 nm range, is associated with the A-ring benzoyl system. researchgate.net

The specific absorption maxima observed for this compound are consistent with a luteolin-type flavone (B191248) nucleus.

| Band | Typical Range (nm) | Reported λmax (nm) | Associated Chromophore |

|---|---|---|---|

| Band II | 260-272 | ~270 | A-ring benzoyl system |

| Band I | 330-350 | ~340-350 | B-ring cinnamoyl system |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for pure this compound is not widely published, the expected absorption bands can be inferred from its flavonoid glycoside structure.

The spectrum would be characterized by a broad absorption band for the multiple hydroxyl (-OH) groups, a sharp peak for the carbonyl (C=O) group of the γ-pyrone ring, and several bands corresponding to the aromatic rings and glycosidic C-O bonds. vscht.czsemanticscholar.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600–3200 | O-H stretching | Phenolic and sugar hydroxyl groups |

| 3100–3000 | C-H stretching | Aromatic rings |

| 2950–2850 | C-H stretching | Aliphatic (sugar methyl group) |

| 1660–1650 | C=O stretching | γ-Pyrone ring carbonyl |

| 1610–1580 | C=C stretching | Aromatic rings |

| 1500–1400 | C=C stretching | Aromatic rings |

| 1250–1000 | C-O stretching | Ethers, alcohols, phenols (glycosidic bonds) |

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, polar, and thermally labile molecules like flavonoid glycosides without significant degradation. For this compound (molecular formula C₂₇H₃₀O₁₅, molecular weight 594.5 g/mol ), ESI-MS analysis typically shows a prominent ion corresponding to the deprotonated molecule. nih.gov

| Ion Type | Formula | Expected m/z | Reported m/z |

|---|---|---|---|

| [M-H]⁻ (Deprotonated Molecule) | [C₂₇H₂₉O₁₅]⁻ | 593.15 | 593.0 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the [M-H]⁻ ion of this compound at m/z 593) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed structural information about the connectivity of the aglycone and sugar moieties.

The fragmentation of C,O-diglycosyl flavonoids is distinctive. A key pathway involves the cleavage of the O-glycosidic bond, leading to the loss of the terminal rhamnose unit (146 Da). Additionally, characteristic cross-ring cleavages of the C-linked glucose moiety are observed, resulting in neutral losses of 90 Da and 120 Da.

| Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity/Origin |

|---|---|---|

| 503.0 | 90 | [M-H-90]⁻; Cross-ring cleavage of the C-linked glucose |

| 473.0 | 120 | [M-H-120]⁻; Cross-ring cleavage of the C-linked glucose |

| 447.1 | 146 | [M-H-rhamnose]⁻; Loss of the terminal rhamnose unit, yielding the orientin ion |

| 327.0 | 266 (146+120) | [Orientin-H-120]⁻; Further fragmentation of the orientin ion |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry technique that has proven invaluable for the characterization of natural products like this compound. This method combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass analyzer, enabling the precise determination of elemental compositions and the differentiation of isobaric compounds. akjournals.com

In the analysis of flavonoid C-glycosides, LC-QTOF-MS provides accurate mass measurements of the precursor ion, which for this compound is typically observed as the deprotonated molecule [M-H]⁻ in negative ion mode. akjournals.com The high resolution of the TOF analyzer allows for the confident assignment of the elemental composition, C27H30O15.

Tandem mass spectrometry (MS/MS) experiments performed on a QTOF instrument are essential for structural elucidation. The fragmentation pattern of this compound provides key structural information. Characteristic fragmentation of C-glycosylflavones involves cross-ring cleavages of the sugar moieties. For Orientin, a common fragment ion corresponds to the loss of a water molecule ([M-H-H₂O]⁻). akjournals.com Further fragmentation can lead to ions resulting from the cleavage of the glucose unit, such as [M-H-90]⁻, [M-H-120]⁻, and [M-H-150]⁻, corresponding to the losses of C₃H₆O₃, C₄H₈O₄, and C₅H₁₀O₅, respectively. akjournals.com The presence and relative abundance of these fragment ions help to confirm the C-glycosidic nature of the flavonoid. The additional rhamnose unit in this compound will also produce characteristic losses.

Table 1: LC-QTOF-MS Data for the Characterization of Flavonoids

| Compound | Precursor Ion (m/z) | Formula | Key Fragment Ions (m/z) | Reference |

|---|

Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QqQ-MS)

Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QqQ-MS) is a highly sensitive and selective technique often employed for the targeted quantification of specific compounds in complex mixtures. nih.gov While not providing the high-resolution mass accuracy of QTOF-MS, LC-QqQ-MS excels in quantitative analysis due to its ability to operate in multiple reaction monitoring (MRM) mode. nih.gov

For the analysis of this compound, a specific precursor-to-product ion transition is monitored. The first quadrupole (Q1) selects the precursor ion of this compound (e.g., m/z 593.15 in negative mode). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is set to monitor a specific fragment ion that is characteristic of the compound. wu.ac.th This high degree of specificity allows for accurate quantification even in the presence of co-eluting compounds.

The selection of MRM transitions is based on the fragmentation patterns observed in full-scan or product ion scan experiments. For C-glycosylflavones like this compound, characteristic fragment ions arising from the cleavage of the sugar moieties are often chosen for the MRM transition to ensure selectivity. The combination of LC-QTOF-MS for initial identification and characterization with LC-QqQ-MS for subsequent quantification is a powerful strategy in the study of natural products. researchgate.net

Table 2: LC-QqQ-MS Parameters for Flavonoid Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Reference |

|---|

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of complex phytochemical mixtures. nih.gov The use of sub-2 µm particles in UPLC columns allows for faster separations and sharper peaks, leading to improved resolution and higher sensitivity compared to conventional HPLC. nih.govmdpi.com

When applied to the analysis of this compound, UPLC-MS/MS enables the rapid separation of this compound from its isomers, such as Isoorientin (B1672268) 2''-O-rhamnoside. researchgate.net The subsequent MS/MS analysis provides structural confirmation. In negative ion mode, the deprotonated molecule [M-H]⁻ of this compound is selected and fragmented to produce a characteristic spectrum. The fragmentation pattern of C,O-diglycosides like this compound is characterized by the initial loss of the O-linked sugar (rhamnose) followed by the characteristic fragmentation of the C-linked glucose moiety. scielo.brresearchgate.net The observation of a neutral loss of 146 Da (rhamnose) from the precursor ion is a key indicator of an O-rhamnoside. The resulting fragment ion will then exhibit the typical fragmentation pattern of Orientin.

The high sensitivity of UPLC-MS/MS makes it particularly suitable for the detection and quantification of trace amounts of this compound in biological matrices or complex plant extracts. nih.gov

Table 3: UPLC-MS/MS Data for Flavonoid Identification

| Compound | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|---|

| Orientin-2”-O-rhamnoside | 19.5 | 593.0 | 502.9, 472.8, 446.8, 326.7 | Negative | scielo.br |

Biological Activities and Molecular Mechanisms of Action in in Vitro Systems

Antioxidant and Free Radical Scavenging Activities

Orientin (B1677486) 2''-O-rhamnoside, a flavonoid compound, has demonstrated notable antioxidant properties through various in vitro assays. These activities are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals are commonly employed for this purpose. While specific IC50 values for Orientin 2''-O-rhamnoside are not extensively detailed in the provided search results, studies on plant extracts containing this compound have shown significant DPPH and ABTS radical scavenging activities. For instance, an 80% methanol (B129727) extract of Tetrastigma hemsleyanum leaves, which contains this compound, exhibited high antioxidant activity in DPPH and ABTS assays. chemfaces.com Flavonoid C-glycosides, the class of compounds to which this compound belongs, are recognized for their potent antioxidant activities, often surpassing their O-glycosylflavonoid and aglycone counterparts. sci-hub.st The scavenging of superoxide anion radicals is another critical antioxidant mechanism. nih.gov Although direct data on this compound's superoxide scavenging is limited, related C-glycosylflavonoids have shown effectiveness in this regard. science.gov

Table 1: Radical Scavenging Assays and their Principles

| Assay | Principle |

|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.gov |

| ABTS | Involves the generation of the blue-green ABTS radical cation, which is then reduced by an antioxidant, leading to a loss of color that is quantified. nih.gov |

| Superoxide Anion Assay | Typically involves a system that generates superoxide radicals, and the antioxidant's ability to inhibit the reduction of a detector molecule (like nitroblue tetrazolium) by these radicals is measured. nih.gov |

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, leading to cellular damage. This compound, along with other C-glycosylflavonoids isolated from Cymbopogon citratus (lemongrass), has been shown to inhibit the lipoperoxidation in erythrocyte membranes. nih.gov In a study assessing the inhibition of human low-density lipoprotein (LDL) oxidation, Isoorientin (B1672268) 2''-O-rhamnoside demonstrated a significant inhibitory effect on the formation of malondialdehyde-thiobarbituric acid reactive substances (MDA-TBARS), a marker of lipid peroxidation, after five hours of incubation. nih.gov

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). scielo.orgabcam.com This reduction is observed as a color change and provides a direct measure of the total antioxidant capacity of a compound. nih.gov An 80% methanol extract of Tetrastigma hemsleyanum leaves, containing this compound, demonstrated a significant FRAP value, indicating its strong reducing power. chemfaces.com The antioxidant activity of flavonoids in the FRAP assay is often correlated with the number and position of hydroxyl groups in their structure. nih.gov

Molecular docking studies provide insights into the potential interactions between a compound and biological targets at a molecular level. nih.gov Research on flavonoids from carnation (Dianthus caryophyllus), including Isoorientin 2”-O-rhamnoside, has utilized molecular docking to investigate their binding affinity with antioxidant enzymes like superoxide dismutase (SOD). frontiersin.orgfrontiersin.org These studies help to elucidate the structural basis for the observed antioxidant activities. frontiersin.org For instance, the number of phenolic hydroxyl groups in the flavonoid structure is a key determinant of its antioxidant effect. frontiersin.org

Superoxide dismutases (SODs) are crucial antioxidant enzymes that catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide. nih.gov There are different forms of SOD, including SOD1 (cytoplasmic) and SOD3 (extracellular). nih.govnih.govmdpi.com Molecular docking studies have shown that Isoorientin 2”-O-rhamnoside exhibits a notable binding affinity for both SOD1 and SOD3, suggesting a potential mechanism for its antioxidant activity through the modulation of these key enzymes. frontiersin.orgfrontiersin.org

Anti-Hepatotoxic Effects

While direct in vitro studies focusing solely on the anti-hepatotoxic effects of isolated this compound are not extensively detailed in the provided results, related compounds and the broader class of C-glycosylflavonoids have shown promise in this area. C-glycosylflavones isolated from the leaves of Allophyllus edulis have demonstrated remarkable anti-hepatotoxic activities against cytotoxicity induced by carbon tetrachloride (CCl₄) and galactosamine in primary cultured rat hepatocytes. chemfaces.com Orientin, a closely related compound, has been shown to alleviate liver inflammation by downregulating specific markers in hepatic stellate cells. mdpi.com Given that flavonoid C-glycosides are known for their hepatoprotective activities, it is plausible that this compound also possesses such properties. sci-hub.st

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isothis compound |

| Orientin |

| Isoorientin |

| Swertiajaponin |

| Ascorbic acid |

| Malondialdehyde |

| Quercetin (B1663063) |

| Fisetin |

| Myricetin |

| 5-hydroxy flavone (B191248) |

| Trolox |

| Luteolin (B72000) |

| Vitexin (B1683572) |

| Kurarinone |

| Gallic acid |

| Methyl ferulate |

| Luteolin-4'-O-glucoside |

| Rhein-8-O-glucoside |

| Genistein |

| Luteolin-3'-O-glucoside |

| Genistein 8-C-apiosyl(1→6)glucoside |

| Apigenin 8-C-(2''-xylosyl)glucoside |

| Vicenin-1 |

| Vicenin-2 |

| Kaempferol-7-o-rhamnose-3-o-glucoside |

| Rutin (B1680289) |

| Isoquercetin |

| Kaempferol rutoside |

| Astragaloside |

| Vitexin-2''-O-rhamnoside |

| Isovitexin |

| Isovitexin-2''-O-rhamnoside |

| 3-caffeoylquinic acid |

| 5-caffeoylquinic acid |

| 1-caffeoylquinic acid |

| 5-p-coumaroylquinic acid |

| 1-p-coumaroylquinic acid |

| Schaftoside |

| Vicenin-2 |

| Lucenin-2 |

| Cerarvensin 2''-O-rhamnoside |

| Saponarin |

| Bergenin |

| 11-O-galloylbergenin |

| Isorhamnetin-3-O-rhamnoside |

| Curcumin |

| Apigenin |

| Protocatechuic acid |

| Kaempferol-3-O-rhamnoside |

| Butylated hydroxyanisole (BHA) |

| Butylated hydroxytoluene (BHT) |

| (+)-catechin hydrate |

| Caffeic acid |

| Eugenol |

| Hyperoside |

| Vanillylacetone |

Protection Against Chemically Induced Cytotoxicity in Hepatocyte Models

Research into the specific hepatoprotective effects of isolated this compound is an emerging area. However, studies on plant extracts containing this compound suggest a potential protective role. For instance, extracts from Tetrastigma hemsleyanum, which contain this compound, have demonstrated hepatoprotective activities. nih.gov These effects are suggested to be linked to free radical scavenging capabilities. nih.gov Furthermore, a broader investigation into C-glycosylflavones, a class of compounds that includes this compound, has shown notable anti-hepatotoxic activity against cytotoxicity induced by carbon tetrachloride (CCl4) and galactosamine in primary cultured rat hepatocytes. While these findings are promising, further studies using the purified compound are necessary to directly attribute these hepatoprotective effects to this compound and to fully understand its mechanism in hepatocyte models.

Antimicrobial Properties

The antibacterial potential of this compound has been evaluated as part of broader screenings of flavonoid glycosides. Generally, these compounds have been found to possess moderate to relatively low antibacterial activity. mdpi.comnih.govresearchgate.net

In a study assessing a range of flavonoids, glycosides such as vitexin 2''-O-rhamnoside, orientin, and isoorientin demonstrated some antibacterial effects. mdpi.comnih.gov Specifically against Staphylococcus aureus, orientin and isoorientin were found to be more potent antibacterial agents than rutin. mdpi.comnih.gov The parent compound, orientin, has also been noted for its antibacterial applications against Staphylococcus aureus and Escherichia coli. scienceopen.comnih.gov Furthermore, orientin has been shown to act synergistically with the antibiotic colistin, enhancing its bactericidal effect against Klebsiella pneumoniae. scienceopen.comnih.govnih.gov This suggests that while the direct antibacterial activity of its glycoside derivatives might be moderate, they could play a role in combination therapies.

The table below summarizes the antibacterial activity of closely related flavonoid glycosides, providing context for the potential activity of this compound.

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Flavonoid Glycosides (general) | Escherichia coli | Moderate | mdpi.com |

| Flavonoid Glycosides (general) | Staphylococcus aureus | Moderate | mdpi.com |

| Orientin | Klebsiella pneumoniae | 64 | scienceopen.comnih.gov |

Note: MIC values for this compound are not specifically available in the reviewed literature; the table reflects data for the parent compound or the general class of compounds.

The precise antibacterial mechanism of this compound has not been fully elucidated. However, the mechanisms of action for flavonoids in general are thought to involve several targets within the bacterial cell. These mechanisms include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interaction with crucial bacterial enzymes. nih.gov For example, some flavonoids are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov Damage to the bacterial cell membrane is another key mechanism, leading to a loss of essential intracellular components and ultimately cell death. nih.gov It is plausible that this compound shares one or more of these antibacterial mechanisms, though specific studies are required for confirmation.

Direct studies on the antifungal activity of pure this compound are limited. However, research on crude plant extracts containing this compound provides preliminary insights. An extract from Crataegus monogyna, which is known to contain this compound, demonstrated inhibitory effects against the growth of Candida tropicalis and Candida lusitaniae. researchgate.net Notably, these extracts also exhibited synergistic or additive interactions with the antifungal drug amphotericin B against Candida species. researchgate.net This suggests a potential for this compound to act as a synergistic agent, possibly enhancing the efficacy of conventional antifungal treatments. researchgate.net The broader class of flavonoids is recognized for antifungal properties, which can involve mechanisms like plasma membrane disruption and inhibition of cell wall synthesis. imrpress.com

The antiviral properties of this compound are not yet well-defined. However, studies on structurally similar compounds offer some perspective. For instance, in an antiviral assay against a SARS-CoV-2 pseudovirus, vitexin-2''-O-rhamnoside showed an IC50 value greater than 300 µM, with its specific activity not determined. nih.gov The parent compound, orientin, has demonstrated moderate to potent antiviral activity against the Para 3 virus. nih.gov Additionally, a mixture of flavonoids that included orientin was found to completely inhibit Herpes Simplex Virus Type 2 (HSV-2) at non-toxic concentrations. nih.gov These findings suggest that the core flavonoid structure possesses antiviral potential, though the influence of the 2''-O-rhamnoside substitution on this activity requires specific investigation.

Antibacterial Activity Against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae)

Other Biological Activities in Research Models

Beyond its antimicrobial and potential hepatoprotective effects, this compound has been identified in plant extracts exhibiting other biological activities. For example, isothis compound, a closely related isomer, was part of a mixture of compounds that demonstrated significant antifeedant activity against the brown planthopper, an agricultural pest. Furthermore, this compound is a constituent of Tetrastigma hemsleyanum, a plant used in traditional medicine that has been studied for its anti-inflammatory, antioxidant, and immunomodulatory properties. nih.gov These associations point to a broader spectrum of bioactivity for this compound that warrants further exploration with the isolated compound.

Antiproliferative Activity in Select Cancer Cell Lines

While research specifically isolating this compound's antiproliferative effects is limited, extensive studies on its parent compound, orientin, provide significant insights. Orientin has demonstrated notable antiproliferative and pro-apoptotic effects across various cancer cell lines.

Studies have shown that orientin can suppress the proliferation of cancer cells and promote apoptosis (programmed cell death) in vitro. This has been observed in hepatoma (liver cancer) cell lines, esophageal carcinoma cells, T24 human bladder carcinoma cells, and breast cancer cells. The mechanisms underlying these effects are multifaceted and involve the dysregulation of various signaling pathways. For instance, in T24 human bladder cancer cells, orientin was found to inhibit the NF-κB signaling pathway, which in turn suppressed the Hedgehog signaling pathway, a critical regulator of cell proliferation.

Further research on lung cancer cell lines (A549) showed that orientin inhibits cell survival and the expression of COX-2, an enzyme often overexpressed in cancers and linked to inflammation and cancer progression. The compound was also shown to inhibit the proliferation of MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cell lines at various concentrations.

Table 1: In Vitro Antiproliferative Effects of Orientin (Parent Compound) This table is based on data for Orientin, the parent compound of this compound.

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| A549 | Lung Cancer | Inhibition of cell survival; suppression of COX-2 expression. |

| MDA-MB-231 | Breast Cancer | Inhibition of cell proliferation. |

| HCT-116 | Colon Cancer | Inhibition of cell proliferation. |

| T24 | Bladder Cancer | Inhibition of proliferation via suppression of NF-κB and Hedgehog signaling pathways. |

| EC-109 | Esophageal Cancer | Inhibition of growth and promotion of apoptosis. |

| HepG2 | Liver Cancer | Cytotoxic activity and suppression of proliferation. |

Antiglycation Activities

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, aging, and neurodegenerative conditions like Alzheimer's disease.

C-glycoside flavonoids, the class of compounds to which this compound belongs, have been reported to possess antiglycation activities. These compounds can interfere with the glycation process, potentially mitigating the harmful effects of AGEs. While direct studies on this compound are emerging, the known antioxidant properties of related flavonoids contribute to this effect, as free radicals are known to participate in the formation of AGEs. By scavenging these radicals, flavonoids can help prevent the modification of proteins by glucose.

Modulation of Specific Enzyme Activities (e.g., soluble epoxide hydrolase)

The ability of a compound to modulate the activity of specific enzymes is a key aspect of its pharmacological profile. One enzyme of therapeutic interest is soluble epoxide hydrolase (sEH), which metabolizes anti-inflammatory epoxy fatty acids (EETs) into less active diols. Inhibition of sEH can therefore increase the levels of beneficial EETs, making sEH inhibitors a promising approach for treating inflammatory diseases, hypertension, and pain. nih.govescholarship.orgfrontiersin.org

Currently, there is a lack of specific research in the scientific literature directly investigating the inhibitory effect of this compound on soluble epoxide hydrolase. However, flavonoids as a broad class are known to interact with a wide range of enzymes. For example, extracts containing orientin have been shown to inhibit the CD38+ enzyme. phcogj.com Other related flavonoids have demonstrated inhibitory activity against enzymes like α-glucosidase, which is relevant to carbohydrate metabolism. nih.gov Further research is required to determine if this compound possesses any activity towards soluble epoxide hydrolase.

Contributions to Neuropharmacological Properties (General Flavonoids in Passiflora)

The Passiflora genus, a primary source of this compound, has a long history of use in traditional medicine for its calming, sedative, and anxiolytic (anxiety-reducing) effects. researchgate.net These neuropharmacological properties are largely attributed to the rich diversity of flavonoids present in the plants. researchgate.net

Flavonoids found in Passiflora species, including C-glycosylflavones like orientin, isoorientin, vitexin, and isovitexin, are believed to be the major bioactive components responsible for these central nervous system effects. semanticscholar.orgmdpi.com There is evidence that these compounds can cross the blood-brain barrier, allowing them to exert direct effects on the brain. ebi.ac.uk

Synthesis and Derivatization Strategies for Orientin 2 O Rhamnoside and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, combined with the versatility of chemical reactions, offering an efficient and environmentally friendly alternative to purely chemical methods. mdpi.com This approach is particularly advantageous for modifying complex natural products like flavonoids.

The synthesis of flavonoid O-glycosides can be achieved using glycosyltransferases (GTs), enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. A plausible chemoenzymatic route to Orientin (B1677486) 2''-O-rhamnoside would start with the naturally abundant C-glycosylflavone, orientin. This would be followed by a regioselective rhamnosylation at the 2''-hydroxyl group of the glucose moiety, catalyzed by a specific rhamnosyltransferase.

While a dedicated enzyme for the 2''-O-rhamnosylation of orientin is not explicitly detailed in the literature, multi-enzyme cascade systems have been successfully developed for the synthesis of other flavonoid rhamnosides. For instance, a three-enzyme cascade has been used to synthesize isorhamnetin-3-O-rhamnoside. mdpi.com This system combines a rhamnosyltransferase with enzymes for regenerating the UDP-rhamnose sugar donor, achieving high conversion rates. mdpi.com A similar strategy could be envisioned for Orientin 2''-O-rhamnoside, as outlined in the hypothetical scheme below.

Hypothetical Chemoenzymatic Synthesis of this compound:

Substrate: Orientin (Luteolin-8-C-glucoside)

Enzyme: A regioselective rhamnosyltransferase capable of targeting the 2''-OH of the glucose moiety.

Sugar Donor: An activated rhamnose donor, such as UDP-L-rhamnose.

Co-factor Regeneration: A coupled enzymatic system to regenerate UDP-L-rhamnose from more economical precursors like sucrose (B13894) and TDP-glucose, improving process efficiency.

Enzymes are also employed for the derivatization of the sugar moieties on flavonoids. Lipases, for example, can catalyze the regioselective acylation of flavonoid glycosides in non-aqueous media. Studies have shown that the primary hydroxyl group (6''-OH) of the glucose on isoorientin (B1672268) can be selectively acylated to improve lipophilicity. researchgate.net This highlights the potential of enzymes to create a variety of derivatives, although acylation at the 2''-position would require an enzyme with different regioselectivity.

| Enzyme Class | Specific Enzyme Example | Function | Potential Application for this compound |

|---|---|---|---|

| Glycosyltransferase | Rhamnosyltransferase (e.g., from A. thaliana) | Transfers a rhamnose moiety to a specific hydroxyl group. mdpi.com | Regioselective attachment of rhamnose to the 2''-OH of orientin. |

| Sucrose Synthase | Glycine max Sucrose Synthase | Generates UDP-glucose from sucrose and UDP. mdpi.com | Part of a cascade for regenerating the sugar donor. |

| UDP-Rhamnose Synthase | VvRHM-NRS | Converts UDP-glucose to UDP-rhamnose. mdpi.com | Provides the activated rhamnose donor for the glycosyltransferase. |

| Lipase (B570770) | Candida antarctica lipase B (CALB) | Catalyzes regioselective acylation of sugar moieties. researchgate.net | Synthesis of lipophilic ester derivatives of the final compound or its precursors. |

Semi-Synthesis of Structural Analogues and Derivatives

Semi-synthesis, which begins with a readily available natural product, is a practical approach for producing structural analogues and derivatives of complex molecules like this compound. The starting material for such syntheses would typically be orientin, which can be isolated from various plant sources. nih.govsigmaaldrich.com

The key chemical challenge in the semi-synthesis of this compound is the regioselective glycosylation of the 2''-hydroxyl group on the C-linked glucose of orientin, while avoiding reaction at the other seven hydroxyl groups on the molecule. This requires a multi-step strategy involving protection, glycosylation, and deprotection.

A plausible semi-synthetic route would involve:

Protection: The hydroxyl groups of orientin, other than the target 2''-OH, must be protected. This is a complex task due to the similar reactivity of the various hydroxyls. A common strategy for flavonoids is peracetylation or perbenzylation, followed by selective deprotection. acs.orgnih.gov For instance, highly regioselective removal of 7-O-acyl groups has been achieved using reagents like thiophenol and imidazole. acs.org However, achieving selective protection/deprotection on the C-linked sugar moiety is more intricate.

Glycosylation: The partially protected orientin derivative, with a free 2''-OH group, would then be reacted with a protected rhamnosyl donor. Commonly used donors include glycosyl halides or trifluoroacetimidates, activated by a promoter such as boron trifluoride etherate (BF₃·Et₂O). acs.orgacs.org The use of a participating group (e.g., an acetyl group) at the C2 position of the rhamnose donor would ensure the stereoselective formation of the desired α-linkage for L-rhamnose.

Deprotection: In the final step, all protecting groups are removed to yield the target molecule. This is often accomplished under basic conditions (e.g., K₂CO₃ in methanol) for acyl groups or by catalytic hydrogenation for benzyl (B1604629) groups. acs.orgresearchgate.net Care must be taken during this step to avoid cleavage of the newly formed O-glycosidic bond. acs.org